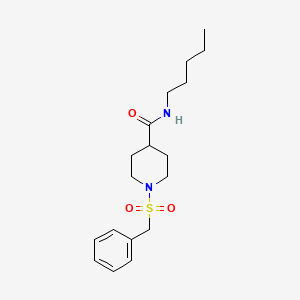
1-(benzylsulfonyl)-N-pentylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-PENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like iodine(III) complexes.
Substitution: The compound can undergo nucleophilic substitution reactions, facilitated by the presence of the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane, iodine(III) complexes, and various catalysts like iron complexes . Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
N-PENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-PENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: An alkaloid with antioxidant and anticancer properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
What sets N-PENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C18H28N2O3S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-pentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H28N2O3S/c1-2-3-7-12-19-18(21)17-10-13-20(14-11-17)24(22,23)15-16-8-5-4-6-9-16/h4-6,8-9,17H,2-3,7,10-15H2,1H3,(H,19,21) |
InChI Key |
SGCYRRSRKLIIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















